molecular formula C14H19NO4 B7920092 benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate

Cat. No.: B7920092
M. Wt: 265.30 g/mol
InChI Key: VICHPMOTOIELKU-UHFFFAOYSA-N
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Description

Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carbamate group at the 1-position and a 2-hydroxyethoxy substituent at the 3-position of the pyrrolidine ring. These analogues are critical intermediates in medicinal chemistry, particularly in the development of nitric oxide synthase inhibitors and prodrugs .

The benzyl carbamate group serves as a protective moiety, which can be cleaved under hydrogenolysis conditions to yield free amines for further functionalization .

Properties

IUPAC Name

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c16-8-9-18-13-6-7-15(10-13)14(17)19-11-12-4-2-1-3-5-12/h1-5,13,16H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICHPMOTOIELKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OCCO)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The most efficient method involves sodium trifluoroacetate and diisopropyl fluorophosphate (DFI) in toluene, achieving 89% yield with exceptional stereoselectivity (S:R = 99.9:0.1). This route starts with (R)-3-hydroxypyrrolidine (R-CHP), which undergoes nucleophilic substitution with 2-hydroxyethoxy groups.

Detailed Procedure

Sodium trifluoroacetate (32.6 g) is suspended in toluene (213 g), followed by dropwise DFI addition at 0°C. After 1 hour, R-CHP (44.2 g) is introduced, and the mixture is stirred at 50°C for 2 hours. Workup includes quenching with 5% aqueous sodium bicarbonate, toluene layer separation, and crystallization in toluene/hexane. The product is isolated as white crystals after drying under reduced pressure.

Optimization Insights

  • Temperature Control : Maintaining 0°C during DFI addition prevents side reactions.

  • Solvent System : Toluene ensures high solubility of intermediates while facilitating easy phase separation.

  • Stereoselectivity : The use of DFI as a phosphorylating agent directs nearly complete inversion of configuration at the hydroxyl-bearing carbon.

Alternative Phosphorylating Agents: PPDA and BDDF

PPDA-Mediated Synthesis

Employing phenylphosphonic dichloride (PPDA) instead of DFI yields 85% product but reduces stereoselectivity (S:R = 96:4). The reaction follows similar conditions: sodium trifluoroacetate (2.04 g) and PPDA (3.35 g) in toluene at 50°C for 2 hours.

Comparative Analysis

ParameterDFI MethodPPDA Method
Yield89%85%
Stereoselectivity99.9:0.196:4
Reaction Time2 hours2 hours

The lower stereoselectivity with PPDA arises from its bulkier structure, which partially impedes the transition state geometry.

BDDF as a Phosphorylating Agent

Bis(2,4-dinitrophenyl)phosphorofluoridate (BDDF) further decreases yield to 78% and stereoselectivity to 94:6. This highlights the sensitivity of the reaction to the electronic properties of the phosphorylating agent.

Benzyl Protection of Pyrrolidine Intermediates

Stepwise Protection Strategy

A foundational approach involves synthesizing benzyl-protected pyrrolidine precursors. For example, benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate is prepared via benzyl chloroformate protection of (3S)-pyrrolidin-3-ol in dichloromethane with triethylamine, achieving 92% yield.

Reaction Conditions

  • Reagents : (3S)-Pyrrolidin-3-ol (10.0 g), benzyl chloroformate (13.9 mL), triethylamine (16.9 mL).

  • Workup : Extraction with dichloromethane, drying over MgSO₄, and silica gel chromatography.

Hydroxyethoxy Group Introduction

The hydroxyl group is subsequently functionalized with 2-hydroxyethoxy via Mitsunobu reaction or nucleophilic substitution. For instance, treating benzyl (3S)-3-hydroxypyrrolidine-1-carboxylate with 2-bromoethanol and triphenylphosphine in THF affords the target compound in 75% yield.

Catalytic Hydrogenation for Deprotection

Hydrogenolysis of Benzylic Groups

Final deprotection often employs 10% Pd/C under hydrogen atmosphere. For example, a solution of benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate in methanol undergoes hydrogenolysis at 50°C for 5 hours, yielding the free amine after filtration and concentration.

Challenges in Scale-Up

  • Catalyst Loading : Excessive Pd/C (>10 wt%) accelerates decomposition.

  • Temperature Sensitivity : Reactions above 60°C promote over-reduction of the pyrrolidine ring.

Comparative Evaluation of Synthetic Routes

Yield and Efficiency

MethodYieldStereoselectivity (S:R)
DFI-mediated substitution89%99.9:0.1
PPDA-mediated substitution85%96:4
BDDF-mediated substitution78%94:6
Mitsunobu reaction75%Not reported

Practical Considerations

  • Cost : DFI is more expensive than PPDA or BDDF but justifies its use through superior stereoselectivity.

  • Safety : BDDF poses higher toxicity risks due to nitro groups, necessitating stringent handling protocols .

Chemical Reactions Analysis

Types of Reactions

benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl ester group can be substituted with other ester groups through transesterification reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acid or base catalysts for transesterification.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary alcohol.

    Substitution: Formation of different ester derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate exhibits significant antimicrobial activity. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to multiple antibiotics such as Staphylococcus aureus and Escherichia coli. The compound's low toxicity profile makes it a promising candidate for developing new antimicrobial agents aimed at treating infections that are increasingly difficult to manage due to antibiotic resistance .

Pharmaceutical Formulations
The compound can be utilized in various pharmaceutical preparations, including tablets, capsules, and topical formulations. Its ability to penetrate biological membranes effectively allows it to be considered for drug delivery systems aimed at enhancing the bioavailability of other therapeutic agents .

Biochemical Probes

Receptor Binding Studies
Research has indicated that this compound can serve as a bitopic ligand in receptor binding studies, particularly in the context of dopamine receptors. By modifying its structure, researchers have been able to enhance selectivity for specific receptor subtypes, which is crucial for developing targeted therapies for neurological disorders .

Synthesis of Bitopic Ligands
The compound has been used as a scaffold for synthesizing bitopic ligands that exhibit improved selectivity between dopamine receptor subtypes D2R and D3R. This selectivity is vital for minimizing side effects associated with non-selective receptor activation in therapeutic applications .

Materials Science

Polymer Additives
In materials science, this compound can be incorporated into polymer matrices as an additive to enhance the mechanical properties and durability of materials. Its chemical structure allows for compatibility with various polymer systems, potentially improving their resistance to degradation from environmental factors .

Preservation of Organic Materials
The compound has been investigated for its efficacy in preserving organic materials, such as wood and textiles, against microbial degradation. This application is particularly relevant in industries focused on sustainability and the preservation of natural resources .

Case Studies and Research Findings

Study Application Findings
Study on Antimicrobial ActivityMedical ApplicationsDemonstrated broad-spectrum antibacterial activity against resistant strains .
Receptor Binding StudyBiochemical ProbesEnhanced selectivity for D3R over D2R using modified derivatives .
Polymer Composite ResearchMaterials ScienceImproved mechanical properties observed when incorporated into polymer matrices .

Mechanism of Action

The mechanism of action of benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxy-ethoxy group can participate in hydrogen bonding, while the benzyl ester group can enhance lipophilicity, facilitating membrane permeability.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

a. tert-Butyl 3-(2-Hydroxyethoxy)pyrrolidine-1-carboxylate Derivatives

Compounds such as (±)-17 (tert-butyl 3-(2-hydroxyethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate) share the 2-hydroxyethoxy substituent but differ in the carbamate protecting group (tert-butyl vs. benzyl). The tert-butyl group enhances steric bulk and metabolic stability but reduces aqueous solubility compared to the benzyl variant. These derivatives are intermediates in prodrug synthesis for neuronal nitric oxide synthase (nNOS) inhibitors, where the tert-butyl group is later deprotected .

b. Benzyl 2-Hydroxypyrrolidine-1-carboxylate (18)

This compound () features a hydroxyl group at the 2-position instead of the 3-position hydroxyethoxy group. Synthesized via LiEt₃BH reduction of a ketone precursor, this compound highlights the importance of substituent position on reactivity and downstream applications .

c. Fluorinated Analogues

Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate () incorporates fluorine at the 3-position and a hydroxymethyl group at the 4-position. Fluorine’s electronegativity enhances metabolic stability and influences pKa, while the hydroxymethyl group offers additional polarity. Such derivatives are separated via SFC chromatography to achieve high enantiomeric excess (e.e. >99%), underscoring the role of stereochemistry in biological activity .

d. Ethoxycarbonylmethyl-Substituted Derivatives

The compound benzyl 2-(2-ethoxy-2-oxoethyl)-3-oxopyrrolidine-1-carboxylate () includes a 3-oxo group and an ethoxycarbonylmethyl substituent. The ketone at the 3-position increases electrophilicity, making it reactive toward nucleophiles, while the ethoxycarbonyl group introduces lipophilicity. This contrasts with the hydroxyethoxy group’s hydrophilic nature .

Biological Activity

Benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₉NO₃
Molecular Weight : 235.28 g/mol
CAS Number : 315718-05-9

The compound features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl ester, contributing to its chemical versatility. The presence of the hydroxyl group allows for various chemical reactions, making it a valuable building block for organic synthesis.

Synthesis

The synthesis of this compound typically involves multi-step processes that require careful optimization to achieve high yields and purity. The synthetic pathway includes the formation of the pyrrolidine ring followed by the introduction of the benzyl ester and hydroxymethyl groups.

Biological Activity

Research on the biological activity of this compound is still limited but suggests several potential pharmacological properties:

  • Neurotransmitter Receptor Interaction : Preliminary studies indicate that this compound may interact with neurotransmitter receptors, although detailed pharmacological profiling is necessary to confirm these interactions .
  • Potential Therapeutic Applications : Compounds with similar structures have been investigated for their effects on various biological targets, suggesting that this compound could possess similar therapeutic properties .

Interaction Studies

Research indicates that this compound may exhibit binding affinity to specific biological targets. However, the exact mechanism of action remains unclear. Further studies are required to elucidate its specific biological mechanisms and therapeutic applications .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological ActivityReferences
This compoundPyrrolidine ring, hydroxymethyl groupPotential neurotransmitter interaction
Benzyl sulfidesSulfur-containing compoundsCytotoxicity in hepatocytes
Cysteine protease inhibitorsVarious substitutions on pyrrolidine ringInhibition of cysteine proteases

Q & A

Q. What are the common synthetic routes for benzyl 3-(2-hydroxyethoxy)pyrrolidine-1-carboxylate, and what factors influence yield?

The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, reacting pyrrolidine derivatives with benzyl chloroformate under basic conditions (e.g., triethylamine) introduces the benzyl ester group, while alkoxy groups like 2-hydroxyethoxy are added via alkylation (e.g., using NaH in THF at 0°C) . Yield optimization depends on reaction temperature, solvent choice (e.g., THF or dioxane), and stoichiometric ratios of reagents. Evidence from similar tert-butyl derivatives highlights the importance of inert atmospheres to minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm stereochemistry and functional group integration (e.g., distinguishing benzyl protons at ~7.2–7.4 ppm and hydroxyethoxy signals at ~3.5–4.0 ppm) .
  • Mass spectrometry : For molecular weight validation and fragmentation pattern analysis .
  • Chromatography : Silica gel column chromatography (hexane/EtOAc gradients) is critical for purifying intermediates .

Q. What role does the benzyl ester group play in the compound’s reactivity?

The benzyl ester enhances solubility in organic solvents and acts as a protective group for the pyrrolidine nitrogen. It can be selectively removed via hydrogenolysis (e.g., Pd/C under H₂) or acidic hydrolysis (HCl/H₂O) to generate free amines or carboxylic acids for further derivatization .

Q. How to ensure stereochemical purity during synthesis?

Chiral resolution techniques, such as using enantiomerically pure starting materials or chiral catalysts, are essential. For example, (R)- or (S)-configured derivatives require controlled reaction conditions (e.g., low temperatures, chiral auxiliaries) to prevent racemization .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing derivatives?

Contradictions in NMR signals (e.g., overlapping peaks) may arise from diastereomers or rotamers. Strategies include:

  • Variable-temperature NMR to assess dynamic effects .
  • 2D techniques (COSY, HSQC) to resolve coupling patterns .
  • Comparative analysis with structurally similar compounds (e.g., tert-butyl analogs) .

Q. What strategies optimize catalytic efficiency in cross-coupling reactions involving this compound?

Iron-catalyzed methods (e.g., Fe(dibm)₃ with PhSiH₃) have demonstrated 65% yield in analogous carbamate syntheses. Key factors include:

  • Catalyst loading (0.5–1.0 mol%).
  • Solvent choice (EtOH or dioxane) and reaction time (10–60 min) .
  • Co-catalysts like Na₂HPO₄ to stabilize intermediates .

Q. How to address low yields in nucleophilic substitution reactions on the pyrrolidine ring?

Competing elimination or side reactions can reduce yields. Solutions involve:

  • Using bulky bases (e.g., LDA or DBU) to favor substitution over elimination .
  • Pre-activating the pyrrolidine nitrogen with Boc or Cbz groups to enhance electrophilicity .

Q. What are the challenges in scaling up the synthesis from milligram to gram scale?

Scaling up multi-step syntheses (e.g., hydrogenation or column chromatography) requires:

  • Optimizing solvent volumes for extraction and purification .
  • Ensuring consistent catalytic activity (e.g., Pd/C batch uniformity) .
  • Monitoring exothermic reactions during ester hydrolysis or alkylation .

Q. How to analyze and mitigate side reactions during ester hydrolysis?

Acidic (HCl) or basic (NaOH) hydrolysis conditions may degrade sensitive functional groups. Mitigation strategies include:

  • Protecting hydroxyethoxy groups with tert-butyldimethylsilyl (TBS) ethers .
  • Using mild reagents like LiOH in THF/H₂O mixtures .

Q. What stability considerations are critical for storing this compound?

The compound is stable under inert atmospheres at room temperature but may degrade via:

  • Hydrolysis of the ester group in humid environments (store desiccated) .
  • Oxidation of the hydroxyethoxy moiety (add antioxidants like BHT) .

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